molecular formula C9H5F3N2S2 B13727581 2-Mercapto-6-(3-thienyl)-4-(trifluoromethyl)pyrimidine

2-Mercapto-6-(3-thienyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13727581
M. Wt: 262.3 g/mol
InChI Key: QTIUOWUWWMQXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercapto-6-(3-thienyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a mercapto group, a thienyl group, and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-6-(3-thienyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienyl halide and a suitable pyrimidine precursor.

    Introduction of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.

    Introduction of the Mercapto Group: The mercapto group can be introduced by nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrimidine ring with a thiol reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The pyrimidine ring can undergo reduction under specific conditions to form dihydropyrimidines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to its electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or iodine can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydropyrimidines.

    Substitution: Thiol-substituted pyrimidines, amino-substituted pyrimidines.

Scientific Research Applications

2-Mercapto-6-(3-thienyl)-4-(trifluoromethyl)pyrimidine may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways: Inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-4-(trifluoromethyl)pyrimidine
  • 6-(3-Thienyl)-4-(trifluoromethyl)pyrimidine
  • 2-Mercapto-6-(3-thienyl)pyrimidine

Uniqueness

The presence of both the thienyl and trifluoromethyl groups in 2-Mercapto-6-(3-thienyl)-4-(trifluoromethyl)pyrimidine may confer unique electronic and steric properties, potentially leading to distinct biological activities or chemical reactivities compared to similar compounds.

Properties

Molecular Formula

C9H5F3N2S2

Molecular Weight

262.3 g/mol

IUPAC Name

4-thiophen-3-yl-6-(trifluoromethyl)-1H-pyrimidine-2-thione

InChI

InChI=1S/C9H5F3N2S2/c10-9(11,12)7-3-6(13-8(15)14-7)5-1-2-16-4-5/h1-4H,(H,13,14,15)

InChI Key

QTIUOWUWWMQXRH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=NC(=S)NC(=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.